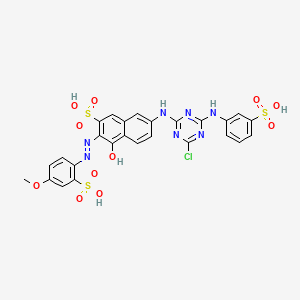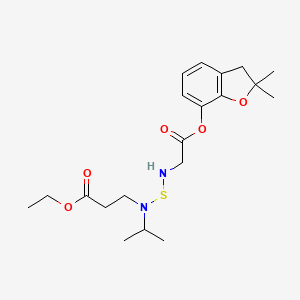
Ethyl 3-((2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)-2-oxoethylaminothio)(isopropyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benfuracarb is a chemical compound with the molecular formula C20H30N2O5S and a molecular weight of 410.53 . It is primarily used as an insecticide and acetylcholinesterase inhibitor . Benfuracarb is known for its effectiveness in controlling a wide range of insect pests in agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benfuracarb can be synthesized through a multi-step chemical process involving the reaction of benzofuranyl ester with thiosemicarbazide under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, benfuracarb is produced through a large-scale chemical synthesis process that involves the use of reactors to maintain optimal temperature and pressure conditions. The process ensures the production of high-purity benfuracarb suitable for agricultural use.
Chemical Reactions Analysis
Types of Reactions: Benfuracarb undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Benfuracarb can be oxidized using reagents like chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of nucleophiles such as ammonia or alkyl halides .
Major Products Formed:
Oxidation: Oxidation of benfuracarb can lead to the formation of carboxylic acids and ketones .
Reduction: Reduction reactions typically produce alcohols and amines .
Substitution: Substitution reactions can result in the formation of alkylated derivatives .
Scientific Research Applications
Benfuracarb has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Studied for its potential use as a therapeutic agent in treating certain medical conditions.
Industry: Employed in the development of new insecticides and pest control strategies.
Mechanism of Action
Benfuracarb exerts its effects by inhibiting acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, benfuracarb disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The molecular targets involved include acetylcholinesterase and cholinergic receptors .
Comparison with Similar Compounds
Carbofuran
Methomyl
Fenthion
Does this cover everything you were looking for?
Properties
Molecular Formula |
C20H30N2O5S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 3-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-2-oxoethyl]amino]sulfanyl-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C20H30N2O5S/c1-6-25-17(23)10-11-22(14(2)3)28-21-13-18(24)26-16-9-7-8-15-12-20(4,5)27-19(15)16/h7-9,14,21H,6,10-13H2,1-5H3 |
InChI Key |
UFPBEOUEIWBEML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(C)C)SNCC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


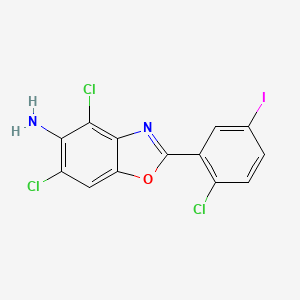
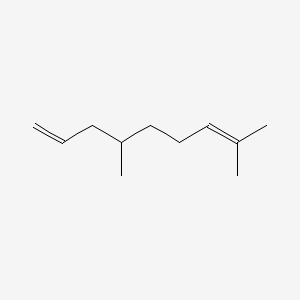
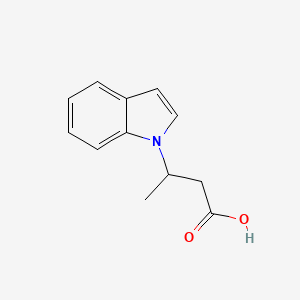
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
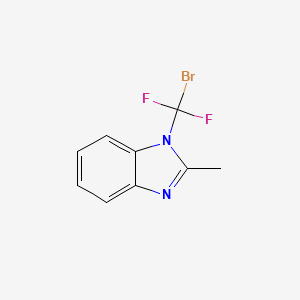
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl-](/img/structure/B15348740.png)
![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)

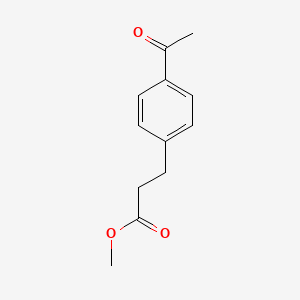

![Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate](/img/structure/B15348773.png)

